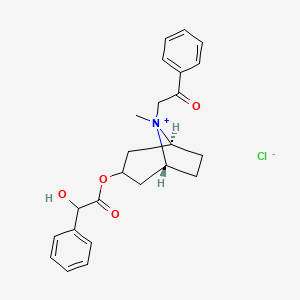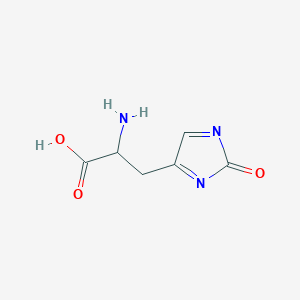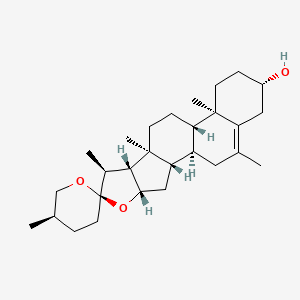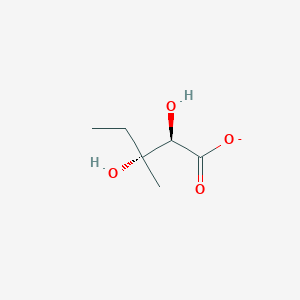
2-C-Methyl-D-erythritol 4-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-C-methyl-D-erythritol 4-phosphate(2-) is an organophosphate oxoanion arising from deprotonation of the phosphate OH groups of 2-C-methyl-D-erythritol 4-phosphate; major species at pH 7.3. It is a conjugate base of a 2-C-methyl-D-erythritol 4-(dihydrogen phosphate).
Aplicaciones Científicas De Investigación
Enzymatic Transformation in Bacterial Pathways
2-C-Methyl-D-erythritol 4-phosphate (MEP) plays a crucial role in the nonmevalonate pathway of isoprenoid biosynthesis. It is transformed into 4-(cytidine 5′-diphospho)-2-C-methyl-D-erythritol by the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase in Escherichia coli. This transformation is an essential step in the biosynthesis of isoprenoids in bacteria (Kuzuyama et al., 2000).
Role in Isoprenoid Compound Synthesis
MEP is the first pathway-specific intermediate in the methylerythritol phosphate route for isoprenoid compound biosynthesis in bacteria, algae, and plant chloroplasts. Its synthesis from 1-deoxy-D-xylulose 5-phosphate represents a key step in this biosynthetic route (Koppisch et al., 2000).
Involvement in Alternative Nonmevalonate Pathway
Research shows that several eubacteria, including E. coli, utilize an alternative nonmevalonate pathway for the biosynthesis of isopentenyl diphosphate, with MEP being one of the biosynthetic precursors. The yaeM gene in E. coli has been identified as responsible for the synthesis of MEP from 1-deoxy-D-xylulose 5-phosphate (Takahashi et al., 1998).
Investigation into Isoprenoid Biosynthesis
Studies involving the synthesis of deuterium-labeled 2-C-methyl-D-erythritol have been conducted to investigate the fate of protons in the metabolic route of isoprenoid biosynthesis. This research provides valuable insights into the enzymatic processes and structural formation within this pathway (Charon et al., 1999).
Synthesis Techniques and Applications
New synthesis approaches for MEP have been developed, which are significant for studying the mevalonate-independent biosynthetic pathway for isoprenoids. These methods have led to high-yield production of MEP and its deuterated analogues, furthering research into isoprenoid biosynthesis (Koumbis et al., 2007).
Propiedades
Nombre del producto |
2-C-Methyl-D-erythritol 4-phosphate |
|---|---|
Fórmula molecular |
C5H11O7P-2 |
Peso molecular |
214.11 g/mol |
Nombre IUPAC |
[(2R,3S)-2,3,4-trihydroxy-3-methylbutyl] phosphate |
InChI |
InChI=1S/C5H13O7P/c1-5(8,3-6)4(7)2-12-13(9,10)11/h4,6-8H,2-3H2,1H3,(H2,9,10,11)/p-2/t4-,5+/m1/s1 |
Clave InChI |
XMWHRVNVKDKBRG-UHNVWZDZSA-L |
SMILES isomérico |
C[C@](CO)([C@@H](COP(=O)([O-])[O-])O)O |
SMILES canónico |
CC(CO)(C(COP(=O)([O-])[O-])O)O |
Sinónimos |
2-C-methyl-D-erythritol 4-phosphate 2-C-methyl-D-erythritol-4-phosphate 2-C-methylerythritol 4-phosphate methyl-erythritol-4-phosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



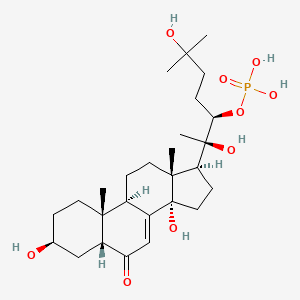
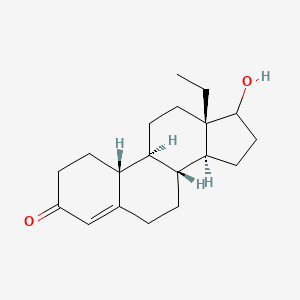
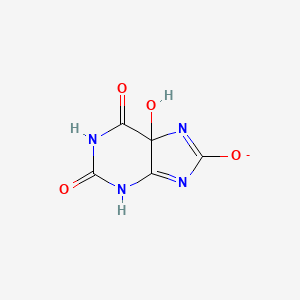
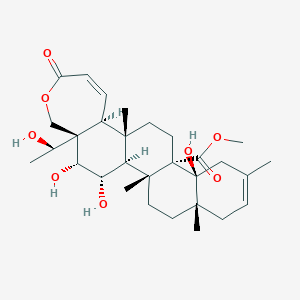
![3-[3-(4-Chlorophenoxy)phenyl]-1,1-dimethylurea](/img/structure/B1257532.png)


